molecular formula C22H18FN3O2S2 B2974602 N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261005-55-3

N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2974602
CAS RN: 1261005-55-3
M. Wt: 439.52
InChI Key: UUVNLNBZIIFIRM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity

  • The compound is a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study synthesized analogues of this compound as potential dual TS and DHFR inhibitors, identifying it as the most potent dual inhibitor known to date (Gangjee et al., 2008).

Molecular Structure and Analysis

  • Quantum chemical insights into the molecular structure, including NBO analysis of hydrogen-bonded interactions, and spectroscopic studies (FT-IR, FT-Raman) have been conducted. This research helps in understanding the drug's molecular properties and interactions (Mary et al., 2020).

Glutaminase Inhibition

  • The compound has been evaluated for its role in inhibiting glutaminase, an enzyme involved in various diseases including cancer. Analogues of this compound have shown potential in attenuating the growth of certain cancer cells in vitro and in animal models (Shukla et al., 2012).

Interaction with Bovine Serum Albumin

  • The interactions of this compound with bovine serum albumin (BSA) have been studied using fluorescence and UV-vis spectral studies. This research provides insights into its binding properties and potential biological interactions (Meng et al., 2012).

Antitumor Potential

  • Several studies have synthesized and evaluated the antitumor activity of derivatives of this compound. These studies provide insights into the compound's potential as an antitumor agent (Hafez & El-Gazzar, 2017).

Herbicidal Activity

  • Novel derivatives of this compound have been shown to exhibit herbicidal activities against various weeds, indicating its potential use in agricultural applications (Wu et al., 2011).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-2-14-7-9-15(10-8-14)24-19(27)13-30-22-25-17-11-12-29-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVNLNBZIIFIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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